molecular formula C10H9BrCl2 B3315363 2-Bromo-4-(2,6-dichlorophenyl)-1-butene CAS No. 951892-91-4

2-Bromo-4-(2,6-dichlorophenyl)-1-butene

Cat. No.: B3315363
CAS No.: 951892-91-4
M. Wt: 279.98 g/mol
InChI Key: ZGYNVCNRSLOMBF-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,6-dichlorophenyl)-1-butene is an organic compound that features a bromine atom, two chlorine atoms, and a butene group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,6-dichlorophenyl)-1-butene typically involves the bromination of 4-(2,6-dichlorophenyl)-1-butene. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,6-dichlorophenyl)-1-butene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the butene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Addition: Halogens (e.g., bromine, chlorine) or hydrogen in the presence of catalysts such as palladium or platinum.

    Oxidation: Peracids or hydrogen peroxide in the presence of acidic catalysts.

    Reduction: Hydrogen gas with metal catalysts like palladium on carbon.

Major Products Formed

    Substitution: 4-(2,6-Dichlorophenyl)-1-butanol, 4-(2,6-Dichlorophenyl)-1-butylamine.

    Addition: 2,3-Dibromo-4-(2,6-dichlorophenyl)butane, 2-Bromo-4-(2,6-dichlorophenyl)butane.

    Oxidation: 2-Bromo-4-(2,6-dichlorophenyl)-1,2-epoxybutane.

    Reduction: 2-Bromo-4-(2,6-dichlorophenyl)butane.

Scientific Research Applications

2-Bromo-4-(2,6-dichlorophenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules through substitution and addition reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Bromo-4-(2,6-dichlorophenyl)-1-butene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of a new bond. In addition reactions, the double bond in the butene group reacts with an electrophile, resulting in the addition of new atoms or groups to the molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dichloroaniline: Similar in structure but contains an amine group instead of a butene group.

    2,6-Dichloro-4-bromoaniline: Another isomer with a different arrangement of the bromine and chlorine atoms.

    2-Bromo-4-(2,6-dichlorophenyl)butane: A reduced form of 2-Bromo-4-(2,6-dichlorophenyl)-1-butene.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a butene group attached to a dichlorophenyl ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-(3-bromobut-3-enyl)-1,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h2-4H,1,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYNVCNRSLOMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=C(C=CC=C1Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501255231
Record name 2-(3-Bromo-3-buten-1-yl)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-91-4
Record name 2-(3-Bromo-3-buten-1-yl)-1,3-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromo-3-buten-1-yl)-1,3-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501255231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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